molecular formula C12H14N2O2 B2489526 2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid CAS No. 68740-33-0

2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid

Cat. No. B2489526
CAS RN: 68740-33-0
M. Wt: 218.256
InChI Key: LRHJEZOOBANSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 68740-33-0. It has a linear formula of C12H14N2O2 . The compound is also known by its IUPAC name, 2-methyl-1-propyl-1H-benzimidazole-5-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2O2/c1-3-6-14-8(2)13-10-7-9(12(15)16)4-5-11(10)14/h4-5,7H,3,6H2,1-2H3,(H,15,16) . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid” is 218.26 .

Scientific Research Applications

Corrosion Inhibitors

Benzimidazole compounds, including 2-methyl-1-propylbenzimidazole-5-carboxylic acid, have been highlighted in recent research for their role as corrosion inhibitors . They are effective in protecting metals from corrosion in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Antitumor Agents

Benzimidazole derivatives, including 2-methyl-1-propylbenzimidazole-5-carboxylic acid, have been used as antitumor agents . They have been found to be effective in treating several diseases .

Proton Pump Inhibitors

Benzimidazole derivatives are used as proton pump inhibitors . Drugs like pantoprazole, lansoprazole, esomeprazole, and ilaprazole fall under this category .

Antihelminthics

Benzimidazole derivatives are used as antihelminthics . Drugs like mebendazole, albendazole, thiabendazole, and flubendazole are used to treat worm infections .

Antihistamines

Benzimidazole derivatives are used as antihistamines . Drugs like astemizole and bilastine are used to treat allergies .

Antivirals

Benzimidazole derivatives are used as antivirals . Drugs like enviradine, samatasvir, and maribavir are used to treat viral infections .

Antihypertensive

Benzimidazole derivatives are used as antihypertensive . Drugs like candesartan and mibefradil are used to treat high blood pressure .

Antioxidant Agents

Benzimidazoles grafted with aromatic nuclei have been noted as antioxidant agents . They help in neutralizing the harmful effects of free radicals in the body .

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-methyl-1-propylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-6-14-8(2)13-10-7-9(12(15)16)4-5-11(10)14/h4-5,7H,3,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHJEZOOBANSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1C=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid

CAS RN

68740-33-0
Record name 2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4.5 parts of 3-amino-4-(propylamino)-benzoic acid, 2.6 parts of ethyl ethanecarboximidate hydrochloride and 50 parts of acetic acid is stirred first for 20 minutes at room temperature and further for 10 minutes at reflux. The reaction mixture is evaporated. The residue is crystallized from 2-propanol. The product is filtered off, washed with water and 2-propanol and dried, yielding 1.8 parts of 2-methyl-1-propyl-1H-benzimidazole-5-carboxylic acid; mp.<260° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a methanol (17 mL) solution of 3-amino-4-n-propylaminobenzoic acid (see Working Example 82-2) (1.68 g, 8.65 mmol) was added methyl acetimidate hydrochloride (1.14 g, 10.4 mmol), and this was heated to reflux for 4 hours. After the reaction was complete, this was cooled to room temperature, diethyl ether was added, and this was allowed to stand at room temperature for 10 minutes. The crystals obtained were filtered, and after being washed with diethyl ether, they were dried to yield the title compound (2.20 g, quant.).
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.